Structural Elucidation and Conformational Dynamics of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Executive Summary & Structural Significance[1][2][3] The molecule 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor and GPCR l...
The molecule 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand classes. Its structural value lies in the biaryl axis : the interplay between the electron-donating methoxy/amine groups on Ring A and the sterically demanding 2'-methyl group on Ring B creates a system with unique electronic and conformational properties.
This guide provides a rigorous analysis of the synthesis, structural characterization, and conformational dynamics of this molecule. Unlike flat aromatic systems, the 2'-methyl substituent introduces atropisomeric potential —a critical quality attribute that must be controlled during scale-up to prevent batch-to-batch biological variation.
Synthetic Architecture: The Suzuki-Miyaura Protocol[3][4]
The most robust route to this scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of catalyst is dictated by the steric hindrance introduced by the 2'-methyl group (ortho-substitution).
Retrosynthetic Logic
We disconnect the biaryl bond. The preferred coupling partners are 3-bromo-5-methoxyaniline (electrophile) and 2-methylphenylboronic acid (nucleophile).
Note: While the free amine can be coupled, protecting it as an acetamide or carbamate often improves yield by preventing Pd-coordination.
Optimized Synthetic Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway prioritizing chemoselectivity and yield maximization.[1]
Critical Process Parameters (CPP)
Catalyst Selection: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . The bidentate ligand dppf prevents rapid catalyst decomposition.
Base:K₃PO₄ is superior to Na₂CO₃ for sterically hindered boronic acids (the "ortho-effect").
Solvent: A biphasic system (Dioxane/Water 4:[2]1) ensures solubility of the inorganic base and the organic reactants.
Structural Elucidation & Spectroscopic Profile
Characterizing this molecule requires distinguishing the specific regiochemistry of the substituents. The 2'-methyl group is the diagnostic handle.
NMR Spectroscopy Strategy
The proximity of the 2'-methyl group to the protons on Ring A (positions 2 and 6) induces an Nuclear Overhauser Effect (NOE) , which is the gold standard for confirming the biaryl linkage location.
Table 1: Predicted NMR Chemical Shifts (CDCl₃, 400 MHz)
Moiety
Signal Type
Approx. Shift (δ ppm)
Diagnostic Feature
-OCH₃
Singlet (3H)
3.80
Sharp singlet; confirms ether presence.
-CH₃ (2')
Singlet (3H)
2.25
Upfield aromatic methyl; diagnostic of Ring B.
-NH₂
Broad Singlet (2H)
3.50 - 4.00
Exchangeable with D₂O.
H-2 (Ring A)
Doublet/Singlet (1H)
6.30
Shielded by amine/methoxy; between substituents.
H-4, H-6 (Ring A)
Multiplets (2H)
6.50 - 6.60
Coupling patterns confirm meta-substitution.
Ring B Protons
Multiplet (4H)
7.10 - 7.30
Typical ortho-substituted benzene pattern.
Mass Spectrometry (HRMS)
Ionization: ESI+ (Electrospray Ionization).
Molecular Ion: Calculated [M+H]⁺ for C₁₄H₁₅NO = 214.1232 .
Fragmentation: Expect loss of methyl radical (-15) or methoxy (-31) in MS/MS modes.
Conformational Dynamics: The Atropisomerism Challenge
This is the most critical section for drug development professionals. The 2'-methyl group breaks the symmetry and creates a rotational barrier around the C1-C1' bond.
The Ortho-Effect Mechanism
In unsubstituted biphenyls, rotation is free. However, the 2'-methyl group clashes sterically with the H-2 and H-6 protons of the amine-bearing ring.
Low Barrier: If the barrier is < 20 kcal/mol, the enantiomers racemize rapidly at room temperature.
High Barrier: If > 30 kcal/mol, the atropisomers are separable (axial chirality).
Assessment for this Molecule:
With only one ortho-substituent (2'-Me) and hydrogens on the other side (2,6-H), the rotational barrier is likely intermediate (15–20 kcal/mol) . It will likely exist as a rapidly interconverting racemate at room temperature but may show broadening in Variable Temperature (VT) NMR at -40°C.
Analytical Workflow for Conformational Analysis
To validate the conformational purity or stability, the following logic flow is required.
Figure 2: Decision tree for assessing axial chirality and rotational stability.
Physicochemical Profiling (ADME Prediction)
For medicinal chemistry applications, the following properties are estimated based on the structure:
LogP (Lipophilicity): ~3.2. The methyl and methoxy groups increase lipophilicity compared to the parent biphenyl amine.
pKa (Basic amine): ~3.5 - 4.0. The aniline nitrogen is less basic than an alkyl amine due to resonance into the phenyl ring. The meta-methoxy group (electron-withdrawing by induction, donating by resonance) slightly modulates this.
Solubility: Low in water; high in DMSO, Methanol, and DCM.
Experimental Protocols
Protocol A: Synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Charge: A reaction flask with 3-bromo-5-methoxyaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degas with N₂ for 15 mins.
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).
Reflux: Heat to 90°C for 12 hours under N₂ atmosphere.
Workup: Cool, filter through Celite, extract with EtOAc, wash with brine.
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Purpose: To determine if the rotational barrier allows separation of atropisomers at ambient temperature.
References
Suzuki, A. (2004).[3] Organoborane coupling reactions (Suzuki coupling).[3][4] Proceedings of the Japan Academy, Series B, 80(8), 359-371. Link
Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Wiley-VCH. (Standard text on axial chirality).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. Link
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine CAS number and identification
Executive Summary 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is a specialized biaryl amine intermediate used primarily in the synthesis of advanced pharmaceutical agents and organic materials. As a functionalized biphen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is a specialized biaryl amine intermediate used primarily in the synthesis of advanced pharmaceutical agents and organic materials. As a functionalized biphenyl scaffold, it combines an electron-rich amine/methoxy-substituted ring with a sterically hindered ortho-tolyl moiety. This specific substitution pattern is critical for modulating the torsional angle of the biphenyl bond, a key parameter in designing atropisomeric ligands and kinase inhibitors (e.g., p38 MAP kinase or FGFR inhibitors).
This guide provides a comprehensive technical profile, including the definitive synthetic route via Suzuki-Miyaura cross-coupling, physiochemical properties, and handling protocols.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
Due to its specialized nature as a "make-on-demand" building block, this compound is often referenced by its chemical structure or precursors rather than a widely disseminated commodity CAS number.
The most robust route to 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is the Suzuki-Miyaura Cross-Coupling of a 3-bromo-5-methoxyaniline precursor with 2-methylphenylboronic acid. This convergent approach avoids the handling of hazardous nitro-intermediates associated with alternative reduction pathways.
Reaction Logic
Electrophile (Ring A): 3-Bromo-5-methoxyaniline (CAS 16618-68-1).[2][3][4] The bromine provides the oxidative addition site for the Palladium catalyst.
Nucleophile (Ring B): 2-Methylphenylboronic acid (CAS 16419-60-6).[4][5] The ortho-methyl group introduces steric hindrance, requiring a catalyst system capable of handling bulky substrates.
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ is recommended to prevent deborylation.
Charge a reaction vessel with Reactant A, Reactant B, and Catalyst under an inert atmosphere (N₂ or Ar).
Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.
Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS.
Checkpoint: The starting bromide should be fully consumed. A new peak corresponding to [M+H]⁺ = 214.1 should appear.
Step 3: Work-up & Purification
Cool to room temperature and filter through a Celite pad to remove Palladium residues.
Dilute with Ethyl Acetate and wash with water and brine.
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Purification: Flash column chromatography on silica gel.
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
Yield: Expect 75–85% as a pale yellow/off-white solid or viscous oil.
Synthesis Pathway Diagram
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl amine.
Structural Analysis & Spectroscopy Expectations
Verification of the product structure requires confirming the presence of the biphenyl linkage and the integrity of the amine and methoxy groups.
Method
Diagnostic Signal (Expected)
Mechanistic Insight
¹H NMR (DMSO-d₆)
δ 2.15 (s, 3H)
Methyl group on Ring B (shielded by Ring A current).
δ 3.75 (s, 3H)
Methoxy group on Ring A.
δ 5.10 (br s, 2H)
Amine protons (-NH₂). Exchangeable with D₂O.
δ 6.20–6.50 (m, 3H)
Ring A aromatic protons . Pattern: triplet-like (H2, H4, H6).
δ 7.10–7.30 (m, 4H)
Ring B aromatic protons . Multiplet typical of o-substituted benzene.
MS (ESI+)
m/z 214.1 [M+H]⁺
Protonated molecular ion.
IR (ATR)
3350, 3450 cm⁻¹
Primary amine N-H stretching doublets.
Applications in Drug Discovery[4]
This compound serves as a privileged scaffold in Medicinal Chemistry, particularly for Type II Kinase Inhibitors .
Pharmacophore Logic
Hinge Binding: The 3-amino group can function as a hydrogen bond donor to the hinge region of kinases or be derivatized into a urea/amide linker (e.g., reacting with an isocyanate).
Hydrophobic Pocket: The 2'-methyl group forces the biphenyl system into a twisted conformation (dihedral angle ~60–90°). This twist is often required to fit into the hydrophobic "back pocket" of kinases like p38 MAPK or B-Raf , improving selectivity over planar inhibitors.
Electronic Tuning: The 5-methoxy group acts as an Electron Donating Group (EDG), increasing the nucleophilicity of the amine for further functionalization while providing a weak H-bond acceptor site.
Derivatization Workflow
Figure 2: Common derivatization pathways for the biphenyl amine scaffold in medicinal chemistry.
Handling, Safety & Stability
Hazard Identification (GHS Classification)
Signal Word: Warning
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Specific Note: As an aniline derivative, potential for methemoglobinemia exists upon high exposure.
Storage & Stability
Oxidation: Primary aromatic amines are susceptible to oxidation (browning) upon exposure to air and light.
Protocol: Store under Argon or Nitrogen at 2–8°C .
Shelf Life: 12–24 months if stored properly in amber glass vials with a Teflon-lined cap.
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
PubChem Compound Summary. (2024). "3-Bromo-5-methoxyaniline (CAS 16618-68-1)."[2][6][3][4][5] National Center for Biotechnology Information. Link[7]
PubChem Compound Summary. (2024). "2-Methylphenylboronic acid (CAS 16419-60-6)."[6][3][4][5] National Center for Biotechnology Information. Link[7]
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994–3008. (Reference for biphenyl twist/kinase binding logic). Link
Safety Data Sheet (SDS) for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
An In-depth Technical Guide to the Safe Handling of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine Disclaimer: A specific, verified is not publicly available at the time of this writing. This guide has been synthesized by a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Disclaimer: A specific, verified is not publicly available at the time of this writing. This guide has been synthesized by a Senior Application Scientist to provide a robust safety framework based on expert analysis of its structural components: a primary aromatic amine and a substituted biphenyl. The principles of chemical safety dictate that in the absence of specific data, a compound must be handled with the precautions appropriate for its most hazardous potential structural analogs. This document draws upon data from similar aromatic amines and biphenyl derivatives to construct a comprehensive and cautionary guide for research and development professionals.
Core Hazard Analysis: Understanding the Inherent Risks
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine combines two key structural motifs that govern its toxicological and reactivity profile: the primary aromatic amine and the biphenyl core. Primary aromatic amines are a well-documented class of compounds with significant health hazards, including potential carcinogenicity, mutagenicity, and high toxicity via skin absorption.[1][2] The biphenyl structure can contribute to persistence in the environment and specific organ toxicities.[3] Therefore, a conservative and stringent approach to safety is mandatory.
Inferred GHS Hazard Classification
Based on analogous compounds, the following Globally Harmonized System (GHS) classification should be assumed.[4][5][6]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Carcinogenicity (Suspected)
Category 2
H351: Suspected of causing cancer
Assumed GHS Label Elements
Pictograms:
Health Hazard
Exclamation Mark
Signal Word:Warning
Key Hazard Statements:
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[4]
Proactive Risk Mitigation: Engineering Controls and Personal Protection
The primary routes of exposure for aromatic amines are inhalation of dust or aerosols, skin contact, and ingestion.[1] The causality behind stringent protective measures is the high lipid solubility of many aromatic amines, which allows for rapid absorption through the skin.[1]
Engineering Controls: The First Line of Defense
Fume Hood: All handling of solid 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine and its solutions must be conducted in a certified chemical fume hood to control airborne concentrations.[9][10]
Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour.[11]
Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[12]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A disciplined PPE protocol is critical. The following represents the minimum required protection.
PPE Item
Specification
Rationale
Hand Protection
Nitrile or Neoprene gloves (minimum thickness 0.11 mm). Change gloves immediately if contaminated.
Protects against skin absorption, a primary exposure route for aromatic amines.[1]
Eye Protection
Safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.
Prevents eye irritation or serious damage from dust or splashes.[12][13]
Body Protection
Chemical-resistant lab coat. Consider impervious clothing for larger quantities.
A NIOSH/MSHA or EN 149 approved respirator is required if dusts are generated or engineering controls are inadequate.[13]
Prevents inhalation of harmful dust.
Workflow for Donning and Doffing PPE
Caption: Step-by-step spill response workflow.
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
[12][14]* Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
[12][14]* Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).
[7][14]
Inferred Chemical Profile
While specific data is unavailable, the following properties and behaviors can be inferred from analogous structures.
The primary toxicological concern stems from its classification as a primary aromatic amine. These compounds are known for systemic effects.
Mechanism of Toxicity: Many aromatic amines are procarcinogens, meaning they are metabolized in the body (often in the liver) to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.
[1]* Absorption: High lipid solubility facilitates rapid absorption through the skin, making dermal contact a significant risk.
[1]* Carcinogenicity: No component of similar products is listed by IARC, ACGIH, NTP, or OSHA as a confirmed carcinogen at levels ≥ 0.1%, but the entire class of aromatic amines is treated with caution, and some are known carcinogens. [2][12]This compound is suspected of causing cancer (H351).
[5]
Caption: Potential toxicological pathways and target organs.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine Precursors
Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, a key precursor in the development of novel therapeutics. The g...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, a key precursor in the development of novel therapeutics. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most effective synthetic routes, with a focus on palladium-catalyzed cross-coupling reactions. This document emphasizes the causality behind experimental choices to empower researchers in optimizing their synthetic strategies.
Introduction: The Significance of the Biphenylamine Scaffold
The substituted biphenylamine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific compound, 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, serves as a crucial building block for various pharmaceutical candidates due to its unique three-dimensional structure and electronic properties, which allow for specific interactions with biological targets. The methoxy and methyl groups provide steric and electronic modulation, while the amine functionality serves as a key handle for further synthetic elaboration.
The efficient and scalable synthesis of this precursor is therefore a critical step in the drug discovery and development pipeline. This guide will focus on the most robust and widely employed methodologies for the construction of the core biphenyl structure, primarily the Suzuki-Miyaura and Negishi cross-coupling reactions.
Strategic Analysis of Synthetic Pathways
The construction of the C-C bond forming the biphenyl backbone is the cornerstone of any synthetic approach to 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine. The two most prominent and effective methods for this transformation are palladium-catalyzed cross-coupling reactions.
Pathway A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most prevalent method for the formation of biaryl linkages due to its operational simplicity, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic inorganic byproducts.[1][2] This pathway involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
For the synthesis of our target molecule, the logical disconnection points to two primary precursor pairs:
Route A1: 3-bromo-5-methoxyaniline and 2-methylphenylboronic acid.
Route A2: 3-amino-5-methoxyphenylboronic acid and 2-bromotoluene.
Route A1 is often preferred due to the ready commercial availability of both 3-bromo-5-methoxyaniline and 2-methylphenylboronic acid (also known as o-tolylboronic acid). The presence of a free amine on the aniline substrate can sometimes be challenging in Suzuki couplings, but recent advancements in ligand design have largely overcome this issue.[3]
Pathway B: Negishi Cross-Coupling
The Negishi coupling offers a powerful alternative, reacting an organozinc reagent with an organic halide.[4] A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents.[5] This can be particularly beneficial when dealing with sensitive substrates. The transmetalation step in the Negishi catalytic cycle is often faster than in the Suzuki coupling.[5]
The precursor pairs for this pathway would be:
Route B1: 3-bromo-5-methoxyaniline and o-tolylzinc chloride.
Route B2: (3-amino-5-methoxyphenyl)zinc chloride and 2-bromotoluene.
Similar to the Suzuki pathway, Route B1 is generally more direct, involving the in-situ preparation of the organozinc reagent from 2-bromotoluene or 2-chlorotoluene.
Comparative Rationale: Suzuki vs. Negishi
The choice between the Suzuki-Miyaura and Negishi couplings often depends on several factors:
Reagent Availability and Stability: Boronic acids (Suzuki) are generally more stable and easier to handle than organozinc reagents (Negishi), which are often prepared in situ and are sensitive to air and moisture.[1][6]
Reaction Conditions: Suzuki couplings require a base for the transmetalation step, while Negishi couplings do not.[7] The choice of base in a Suzuki reaction can be critical and may require optimization.
Functional Group Tolerance: Both methods exhibit good functional group tolerance, but Negishi couplings can sometimes be more effective for complex substrates with multiple reactive sites.
Stereochemistry and Steric Hindrance: For the synthesis of sterically hindered biaryls, both methods can be effective, but the choice of ligand is crucial for achieving good yields.[8][9] Computational studies suggest that the enantiodetermining steps can differ between the two reactions, which is a key consideration in asymmetric synthesis.[8][10]
For the synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, the Suzuki-Miyaura coupling is often the first choice due to its operational simplicity. However, the Negishi coupling remains a valuable alternative, particularly if the Suzuki reaction proves to be low-yielding.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine via the Suzuki-Miyaura and Negishi pathways.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-bromo-5-methoxyaniline and 2-methylphenylboronic acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of unprotected ortho-haloanilines.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling pathway.
Materials:
Reagent/Material
Molar Mass ( g/mol )
Amount
Moles (mmol)
3-bromo-5-methoxyaniline
202.05
1.00 g
4.95
2-methylphenylboronic acid
135.96
0.81 g
5.94
Palladium(II) acetate (Pd(OAc)₂)
224.50
22 mg
0.099 (2 mol%)
SPhos
410.50
81 mg
0.198 (4 mol%)
Potassium phosphate (K₃PO₄)
212.27
2.10 g
9.90
Toluene
-
20 mL
-
Deionized Water
-
2 mL
-
Procedure:
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxyaniline (1.00 g, 4.95 mmol), 2-methylphenylboronic acid (0.81 g, 5.94 mmol), palladium(II) acetate (22 mg, 0.099 mmol), SPhos (81 mg, 0.198 mmol), and potassium phosphate (2.10 g, 9.90 mmol).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
Solvent Addition: Add toluene (20 mL) and deionized water (2 mL) to the flask via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent the product from streaking on the column.[11]
Protocol 2: Negishi Cross-Coupling of 3-bromo-5-methoxyaniline and o-tolylzinc chloride
This protocol is based on established methods for the preparation of organozinc reagents and their subsequent Negishi coupling.[6][12]
Reaction Scheme:
Caption: Negishi coupling pathway.
Materials:
Reagent/Material
Molar Mass ( g/mol )
Amount
Moles (mmol)
2-bromotoluene
171.04
1.02 g
5.94
n-Butyllithium (2.5 M in hexanes)
64.06
2.5 mL
6.25
Zinc chloride (ZnCl₂)
136.30
0.85 g
6.25
3-bromo-5-methoxyaniline
202.05
1.00 g
4.95
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.29 g
0.25 (5 mol%)
Anhydrous Tetrahydrofuran (THF)
-
30 mL
-
Procedure:
Organozinc Reagent Preparation:
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride (0.85 g, 6.25 mmol) and anhydrous THF (10 mL).
In a separate flame-dried Schlenk flask, dissolve 2-bromotoluene (1.02 g, 5.94 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
Slowly add n-butyllithium (2.5 mL, 6.25 mmol) to the 2-bromotoluene solution and stir for 30 minutes at -78 °C.
Transfer the resulting aryllithium solution to the zinc chloride suspension at 0 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour. The solution of o-tolylzinc chloride is now ready for use.
Coupling Reaction:
In a separate flame-dried Schlenk flask, dissolve 3-bromo-5-methoxyaniline (1.00 g, 4.95 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) in anhydrous THF (10 mL).
Slowly add the freshly prepared o-tolylzinc chloride solution to the aniline solution at room temperature via cannula.
Heat the reaction mixture to reflux (approximately 66 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Work-up and Purification:
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (30 mL).
Extract the product with ethyl acetate (3 x 40 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography as described in Protocol 1.
Product Characterization
The final product, 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the methyl group protons (around 2.2 ppm), and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, including the characteristic shifts for the methoxy and methyl carbons.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will correspond to the molecular formula C₁₄H₁₅NO.
Purification and Handling
Purification:
Column Chromatography: As detailed in the protocols, flash column chromatography is the primary method for purifying the final product. The choice of eluent system (e.g., hexane/ethyl acetate) should be optimized based on TLC analysis. The use of a basic modifier like triethylamine is recommended to improve the chromatography of amines.[11]
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain highly pure material.[14][15][16][17] A suitable solvent system (e.g., ethanol/water, toluene/hexane) should be determined experimentally.
Handling and Storage:
Aromatic amines can be sensitive to air and light and may darken over time. It is recommended to store the purified 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine under an inert atmosphere (argon or nitrogen) in a sealed, amber-colored vial, and at a reduced temperature to maintain its purity.
Conclusion
The synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura coupling represents a robust and operationally simple primary route, while the Negishi coupling provides a valuable and sometimes more reactive alternative. The choice of pathway and the optimization of reaction conditions, particularly the selection of the appropriate palladium catalyst and ligands, are critical for achieving high yields and purity. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important precursor for their drug discovery and development programs.
References
Sigman, M. S., & Harper, K. C. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(10), 9238–9247. Available at: [Link]
Bielawski, C. W. (n.d.). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. American Chemical Society. Available at: [Link]
(5-Methoxy-2-methyl-phenyl)amine. SpectraBase. Available at: [Link]
WO2021014437A1 - Process for the preparation of biphenylamines. Google Patents.
Recrystallization. University of California, Los Angeles. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Buchwald, S. L., & Yin, J. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(10), 9238-9247. Available at: [Link]
(5-Methoxy-2-methyl-phenyl)amine. SpectraBase. Available at: [Link]
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. Available at: [Link]
Myers, A. The Suzuki Reaction. Harvard University. Available at: [Link]
Denmark, S. E. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
Kost, A. N., Sagitullin, R. S., & Fadda, A. A. (1981). NEW SYNTHESIS OF 2-AMINOBIPHENYLS. Organic Preparations and Procedures International, 13(3-4), 203–207. Available at: [Link]
Stanek, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2308–2316. Available at: [Link]
Zhang, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 938–944. Available at: [Link]
Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide. DSpace@MIT. Available at: [Link]
Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]
Recrystallization (chemistry). Wikipedia. Available at: [Link]
Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. UCL Discovery. Available at: [Link]
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
Spectral Database for Organic Compounds, SDBS. AIST. Available at: [Link]
Physical characteristics and melting point of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
This technical guide is structured to serve as a primary reference for researchers working with 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine , a critical intermediate often associated with the synthesis of thrombopoietin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a primary reference for researchers working with 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine , a critical intermediate often associated with the synthesis of thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogues).
Solid-State Characterization, Synthesis Logic, and Quality Control
Executive Summary & Chemical Identity
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is a bi-aryl amine intermediate. Its structural integrity is pivotal in drug development, particularly where the biphenyl core serves as a scaffold for π-stacking interactions in receptor binding pockets.
This compound presents unique handling challenges. Unlike simple anilines, the steric hindrance introduced by the ortho-methyl group (2'-position) and the electronic effects of the meta-methoxy group create specific solubility and crystallization behaviors.
Physicochemical Profile
Property
Data / Characteristic
Chemical Name
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Common Alias
3-Amino-5-methoxy-2'-methylbiphenyl
CAS Registry
376592-42-6 (Note: CAS often refers to salt/intermediate variants; verify batch COA)
Molecular Formula
C₁₅H₁₇NO
Molecular Weight
227.31 g/mol
Physical State (Free Base)
Viscous amber oil or low-melting solid (Polymorph dependent)
Physical State (HCl Salt)
Off-white to tan crystalline solid
Predicted LogP
~3.2 – 3.5 (Lipophilic)
Solubility
Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water
The Melting Point Analysis
Determining the melting point (MP) of this specific biphenyl amine is not merely a physical check but a purity indicator.
The "Free Base" vs. "Salt" Distinction
In its free base form , this compound often exhibits a low melting point, frequently isolating as a supercooled liquid (oil) that crystallizes slowly.
Estimated MP (Free Base):45°C – 65°C (Broad range due to potential eutectics with solvent residues).
Observed Behavior: Researchers often observe an "oiling out" phenomenon during recrystallization from ethanol/water mixtures.
The Hydrochloride Salt (Standard for Characterization)
To achieve a stable, high-melting solid for characterization, the compound is typically converted to its Hydrochloride (HCl) salt.
Target MP (HCl Salt):>180°C (Decomposition) .
Scientific Rationale: Protonation of the amine disrupts the crystal lattice energy, favoring a ionic lattice that is significantly more stable and easier to purify via crystallization.
Critical Insight: If your sample of the free base is a solid melting >100°C, suspect oxidation (formation of azo-dimers) or significant impurity.
Synthesis & Structural Logic
The synthesis of this compound generally follows a Suzuki-Miyaura coupling followed by a Nitro reduction . Understanding this pathway is essential for troubleshooting physical property deviations (e.g., lower MP caused by residual Boronic acid).
Reaction Pathway Diagram
The following diagram illustrates the convergent synthesis and the critical control points (CCPs) where impurities affecting melting point are introduced.
Figure 1: Synthetic logic flow for the biphenyl amine.[1] Note that residual boronic acid is a common contaminant that depresses melting point.
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Scanning Calorimetry (DSC) for MP Determination
Why DSC? Traditional capillary methods are subjective for low-melting, waxy solids. DSC provides a thermodynamic fingerprint.
Equipment: TA Instruments Q2000 or equivalent.
Atmosphere: Nitrogen purge (50 mL/min).
Sample Prep: Weigh 2–4 mg of the dried amine into a Tzero aluminum pan. Hermetically seal (crimped lid) to prevent sublimation of the amine or loss of solvent inclusions.
Equilibration: Equilibrate at 20°C.
Ramp 1 (Drying/Relaxation): Heat at 10°C/min to 110°C. (Observe for solvent endotherms).
Cooling: Cool at 10°C/min back to 20°C. (This erases thermal history).
Ramp 2 (Measurement): Heat at 5°C/min to 250°C.
Analysis: The melting point is defined as the onset temperature of the major endothermic peak in Ramp 2.
Protocol B: HPLC Purity Assessment
Why this method? Biphenyl amines can oxidize to azo compounds or colored quinone-imines. This method separates the amine from its oxidation products.
Detection: UV at 254 nm (aromatic core) and 210 nm (amide bonds if derivatized).
Acceptance Criteria: Main peak >98.0% area.[2][3] Any single impurity <0.5%.
Handling & Storage (Authoritative Guidelines)
Given the electron-rich nature of the amine and the methoxy group, this compound is prone to oxidative degradation .
Storage: Store under Argon or Nitrogen atmosphere at -20°C.
Handling: Avoid metal spatulas if possible (trace metals catalyze oxidation); use glass or PTFE.
Re-purification: If the compound turns dark brown/black (quinone formation), filter through a short plug of silica gel using Hexane:Ethyl Acetate (3:1) to remove polar oxidation products before use.
References & Grounding[5][8][9]
Synthesis of Eltrombopag Intermediates: Duffy, K. J., et al. "Hydrazinonaphthalene-based agonists of the thrombopoietin receptor." United States Patent 7,160,870. (2007).[4]
General Biphenyl Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (1995).[4]
Physical Property Database (PubChem): Biphenyl amine derivatives and predicted properties.
Disclaimer: This guide is for research purposes. Always verify specific batch data with the manufacturer's Certificate of Analysis (COA).
Cross-coupling reaction conditions for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Application Note: Synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine Abstract This application note details the optimized synthetic protocols for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine , a sterically congested...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Abstract
This application note details the optimized synthetic protocols for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine , a sterically congested biaryl amine scaffold common in kinase inhibitors and GPCR ligands. The presence of the ortho-methyl group (2'-position) introduces steric strain that hinders transmetallation in standard Suzuki-Miyaura couplings, while the electron-rich aniline moiety poses catalyst poisoning risks.
This guide presents two validated pathways:
Method A (The "Robust" Route): Suzuki coupling of a nitro-precursor followed by chemoselective reduction. Recommended for gram-scale synthesis requiring high purity.
Method B (The "Direct" Route): Direct cross-coupling of the free aniline using Third-Generation Buchwald Precatalysts. Recommended for high-throughput screening (HTS) and rapid analog generation.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the C–C biaryl bond. The primary challenge is the ortho-effect : the 2'-methyl group creates steric bulk around the palladium center during the catalytic cycle.
Strategic Choice: We utilize SPhos or XPhos ligands.[1] These biaryl phosphine ligands are bulky and electron-rich, facilitating the oxidative addition of electron-neutral aryl halides and, crucially, accelerating the reductive elimination step in sterically hindered systems.
Pathway Visualization
Figure 1: Retrosynthetic divergence showing the Nitro Route (Method A) and Direct Amine Route (Method B).
Protocol A: The Nitro-Reduction Route (Recommended)
This method isolates the biaryl formation from the amine handling, preventing catalyst coordination by the free nitrogen and avoiding oxidation during the high-heat coupling step.
| Toluene / Water | 10:1 v/v | Solvent | Biphasic system |
Procedure:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), boronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv).
Degassing: Add Toluene and Water (10:1 ratio, 0.2 M concentration relative to bromide). Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
Catalyst Addition: Add Pd(OAc)₂ and SPhos. (Alternatively, use pre-complexed SPhos Pd G2 at 1-2 mol% for higher reproducibility).
Reaction: Heat to 90°C for 4–12 hours. Monitor by HPLC/TLC (Hexane/EtOAc 8:1). The nitro group makes the starting bromide UV-active and easy to track.
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄ and concentrate.[1][2]
Purification: Flash chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes. The nitro-biaryl is typically a yellow solid/oil.
Step 2: Nitro Reduction
Reaction: Nitro-biaryl → Amino-biaryl
Selection: We use Iron/Ammonium Chloride (Bechamp conditions). Catalytic hydrogenation (H₂/Pd-C) is viable but risks reducing the aromatic ring if pressure is too high, or poisoning the catalyst if sulfur impurities are present.
Procedure:
Setup: Dissolve the nitro intermediate (1.0 equiv) in Ethanol/Water (4:1) .
Activation: Add NH₄Cl (5.0 equiv) and Iron Powder (5.0 equiv, -325 mesh) .
Reaction: Heat to reflux (80°C) with vigorous stirring. The reaction typically completes in 1–2 hours.
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron sludge. Wash the pad copiously with EtOAc or MeOH.
Workup: Concentrate the filtrate to remove ethanol. Partition the residue between EtOAc and sat. NaHCO₃. Wash organics with brine, dry (Na₂SO₄), and concentrate.[1]
Purification: If necessary, purify via column chromatography (DCM/MeOH 98:2 to 95:5). Note: Amine products can streak; add 1% Et₃N to the eluent if streaking occurs.
Protocol B: Direct Amine Coupling (Advanced)
Direct coupling of 3-bromo-5-methoxyaniline saves two steps (nitration/reduction) but requires a specialized catalyst to prevent the free amine from binding to the Palladium.
Catalyst System:XPhos Pd G3 (or G4).
Why? The precatalyst ensures rapid activation. XPhos provides a "roof" over the Pd center, enhancing stability and allowing the coupling of hindered (2'-methyl) partners even in the presence of a free amine.
Reagents & Quantities:
Reagent
Equiv.
3-Bromo-5-methoxyaniline
1.0
2-Methylphenylboronic acid
1.5
XPhos Pd G3
0.02 (2 mol%)
K₃PO₄ (0.5 M aq)
2.0
| THF or 1,4-Dioxane | 0.2 M |
Procedure:
Combine: In a vial, mix the aniline, boronic acid, and XPhos Pd G3.
Solvent: Add THF and the aqueous base (degassed).
Heat: Seal the vial and heat to 60–80°C . Note: Lower temperatures are often sufficient for XPhos G3, reducing oxidation byproducts.
Monitor: Check conversion after 2 hours.
Workup: Standard EtOAc extraction.
Purification: The product is an aniline.[3] Store under inert atmosphere to prevent darkening (oxidation) over time.
Analytical Data & QC
Expected NMR Characteristics (CDCl₃):
Methoxy (-OCH₃): Singlet, ~3.80–3.85 ppm (3H).
Methyl (-CH₃): Singlet, ~2.25–2.30 ppm (3H).
Amine (-NH₂): Broad singlet, ~3.5–4.0 ppm (2H, exchangeable with D₂O).
Aromatic Region:
Ring A (3 protons): ~6.2–6.5 ppm (characteristic of meta-substituted anilines).
Ring B (4 protons): ~7.1–7.3 ppm (multiplets).
Troubleshooting Guide:
Issue
Probable Cause
Solution
Low Conversion (<20%)
Catalyst poisoning or O₂ leak.
Switch to XPhos Pd G3 . Ensure rigorous degassing.
Protodeboronation
Boronic acid instability.
Use 2.0 equiv of boronic acid. Switch base to Cs₂CO₃ in anhydrous dioxane.
Homocoupling
Oxygen presence.
Freeze-pump-thaw degassing cycle (x3).
Sticky Product on Column
Amine interaction with silica.
Pre-wash silica with 1% Et₃N in Hexanes.
Mechanistic Insight (Graphviz)
The following diagram illustrates the catalytic cycle, emphasizing the role of the bulky ligand (L) in facilitating the reductive elimination of the crowded biaryl.
Figure 2: Catalytic cycle highlighting the critical Reductive Elimination step for hindered substrates.
References
SPhos/XPhos Development
Title: A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[4][5]
Buchwald-Hartwig amination using 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
An Application Guide to the Buchwald-Hartwig Amination of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a corn...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Buchwald-Hartwig Amination of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Aryl amines are privileged structures found in countless bioactive molecules and functional materials. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[2][3] This reaction enables the coupling of a wide array of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions.[4][5]
This guide provides an in-depth analysis and a detailed protocol for the Buchwald-Hartwig amination of a specific, sterically demanding biaryl amine: 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine . The inherent structural complexity of this substrate—namely the steric hindrance imposed by the 2'-methyl group—presents a common challenge in cross-coupling chemistry. Understanding how to overcome this challenge through the rational selection of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and yield. This document is intended for researchers and process chemists seeking to employ this valuable transformation with similarly complex substrates.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[6] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds through three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides.[7]
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and must be strong enough to deprotonate the amine without causing undesirable side reactions.[4][6]
Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired aryl amine product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Considerations for a Sterically Hindered Substrate
The successful coupling of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine requires careful consideration of its unique structural features. The ortho-methyl group on the adjacent phenyl ring creates significant steric congestion around the nitrogen atom. This bulk can impede both the coordination of the amine to the palladium center and the final reductive elimination step. Therefore, the selection of the catalytic system is not trivial.
The Decisive Role of the Ligand
For sterically demanding substrates, the ligand choice is the single most important factor determining the reaction's success. While early generations of catalysts relied on ligands like P(o-tol)₃ or bidentate phosphines (e.g., BINAP, DPPF), these are often inefficient for hindered couplings.[4][8]
The breakthrough for such challenging transformations came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[4][8]
Rationale for Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos):
Promotion of Monoligation: Their large steric footprint favors the formation of a highly active, monoligated L-Pd(0) species. This increased reactivity is crucial for the oxidative addition of less reactive aryl halides, such as aryl chlorides.[8]
Accelerated Reductive Elimination: The steric bulk on the ligand forces the aryl and amido groups into close proximity on the palladium center, which dramatically accelerates the rate-determining reductive elimination step.[4] This is essential to outcompete potential side reactions like beta-hydride elimination.
Enhanced Stability: These ligands form robust palladium complexes that resist decomposition at the elevated temperatures often required for difficult couplings.
For the target amine, ligands like RuPhos or XPhos are excellent starting points due to their proven efficacy in coupling sterically hindered primary and secondary amines.[9]
Selection of Palladium Precursor, Base, and Solvent
Palladium Source: Standard palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. They are reduced in situ to the active Pd(0) species.[10] Alternatively, pre-formed Pd(I) or Pd(II) precatalysts that incorporate the phosphine ligand can offer greater reproducibility and faster activation.
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) is a highly effective and widely used base for this purpose. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[6]
Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices as they are relatively non-coordinating and have boiling points suitable for the typical reaction temperatures (80-110 °C).[5][10]
Experimental Protocol: Amination of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
This protocol provides a general method for coupling the title amine with an aryl bromide. Optimization may be required for different aryl halide coupling partners.
Catalyst/Ligand: Pd(OAc)₂ (Palladium(II) acetate), RuPhos or XPhos
Base: NaOtBu (Sodium tert-butoxide)
Solvent: Anhydrous Toluene
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line, syringes, TLC plates, standard glassware for work-up and purification.
Reaction Setup Workflow
Caption: General workflow for the Buchwald-Hartwig amination experiment.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the phosphine ligand (e.g., RuPhos, 2 mol%).
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
Solvent Addition: Add anhydrous toluene via syringe (to achieve a concentration of ~0.1 M with respect to the aryl halide).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure tertiary amine product.
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Guidelines for Optimization
The conditions provided above are a robust starting point. For challenging substrates or to improve efficiency, further optimization may be necessary. The following table provides a guide for screening key reaction parameters.
Parameter
Standard Condition
Optimization Strategy & Rationale
Aryl Halide
Ar-Br
For Ar-Cl, increase catalyst loading (2-3 mol%) and use a more active ligand like BrettPhos. Ar-Cl bonds are stronger and require a more active catalyst for oxidative addition.[8][11]
Ligand
RuPhos (2 mol%)
Screen other bulky biaryl phosphines (XPhos, BrettPhos). Subtle steric and electronic differences can significantly impact yield.
Base
NaOtBu (1.4 eq.)
If base-sensitive groups are present, switch to K₃PO₄ or Cs₂CO₃ (2.0 eq.), potentially requiring a higher reaction temperature (110-120 °C) or a more polar solvent like dioxane.
Temperature
100 °C
For slow reactions, increase temperature to 110-120 °C. For highly reactive substrates, the temperature may be lowered to 80 °C to minimize side reactions.
Solvent
Toluene
Dioxane can be an effective alternative, particularly when using carbonate or phosphate bases due to better salt solubility.
Troubleshooting Common Issues
Problem
Potential Cause
Suggested Solution
No or Low Conversion
Inactive catalyst (air/moisture contamination); Insufficient temperature; Steric hindrance is too great.
Ensure all reagents and solvents are anhydrous and the system is inert. Increase temperature. Screen a more sterically demanding ligand (e.g., BrettPhos).
Formation of Side Products
Hydrodehalogenation of aryl halide; Dimerization of amine or halide.
Use a slightly lower temperature. Ensure the base is high purity. Screen a different ligand/base combination.
Reaction Stalls
Catalyst decomposition; Product inhibition.
Increase catalyst/ligand loading. Consider slow addition of the amine or base if a highly exothermic reaction is suspected.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex aryl amines. When approaching sterically hindered substrates like 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, a rational, mechanism-based approach is key to success. The strategic selection of a bulky, electron-rich biaryl phosphine ligand is the most critical parameter, as it directly addresses the steric challenges inherent in the substrate. By following the detailed protocols and optimization guidelines presented here, researchers can confidently and efficiently construct challenging C-N bonds, accelerating progress in drug discovery and materials development.
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]
Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides | ACS Catalysis. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]
Application Notes and Protocols for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine in Material Science
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide for the utilization of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine in material scie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide for the utilization of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine in material science, with a primary focus on its potential as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs). This document outlines a detailed synthesis protocol for the compound, procedures for material characterization, and a step-by-step guide to the fabrication and performance evaluation of a solution-processed OLED device. The methodologies are designed to be self-validating and are grounded in established principles of organic electronics and material science.
Introduction: The Promise of Biphenyl Amines in Organic Electronics
Biphenyl amine derivatives are a cornerstone of modern organic electronics, renowned for their robust thermal stability, high charge carrier mobility, and tunable electronic properties.[1][2] These characteristics make them exemplary candidates for hole-transporting layers (HTLs) in OLEDs, where they facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing device efficiency and longevity.[1][2]
The specific molecule, 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, incorporates several key functional groups that are anticipated to confer advantageous properties:
Biphenyl Core: Provides a rigid, conjugated backbone conducive to efficient charge transport through π-π stacking interactions.
Amine Group: A primary electron-donating moiety that facilitates hole injection and transport.
Methoxy Group (-OCH₃): An electron-donating group that can modulate the highest occupied molecular orbital (HOMO) energy level for better energy alignment with the anode and emissive layer.
Methyl Group (-CH₃): Can influence the molecular packing and solubility of the material.
This guide will explore the practical application of this promising, yet under-characterized, molecule in the fabrication of OLEDs.
Synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it ideal for the synthesis of substituted biphenyls.[3]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine 3-bromo-5-methoxyaniline (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Solvent Addition: Add a 4:1 mixture of anhydrous toluene and deionized water to the flask.
Degassing: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
Extraction: Wash the organic layer sequentially with deionized water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine as a solid.
Material Characterization
Thorough characterization of the synthesized material is crucial to ascertain its suitability for use in OLEDs.
Table 3.1: Characterization Techniques and Expected Outcomes
Characterization Technique
Purpose
Expected Outcome/Information
Nuclear Magnetic Resonance (NMR)
Structural verification
Confirmation of the molecular structure and purity.
Mass Spectrometry (MS)
Molecular weight determination
Confirmation of the molecular weight.
Thermogravimetric Analysis (TGA)
Thermal stability assessment
Determination of the decomposition temperature (Td), indicating the material's stability during device operation and fabrication.[4][5]
Differential Scanning Calorimetry (DSC)
Phase transition analysis
Determination of the glass transition temperature (Tg) and melting point (Tm), which are crucial for morphological stability.[4][5]
Cyclic Voltammetry (CV)
Electrochemical properties
Determination of the HOMO and LUMO energy levels, which are critical for assessing charge injection barriers.[6][7]
Photoluminescence (PL) Spectroscopy
Optical properties
Characterization of the material's emission properties in solution and as a thin film.[8][9]
Protocol 3.1: Thermal Analysis (TGA/DSC)
Place a small amount (5-10 mg) of the purified compound into a TGA or DSC pan.
For TGA, heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.[10]
For DSC, perform a heat/cool/heat cycle under a nitrogen atmosphere, typically from room temperature to a temperature above the melting point, at a heating rate of 10 °C/min.[10]
Analyze the resulting thermograms to determine Td, Tg, and Tm.
Prepare a solution of the compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]
Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[6][7]
Record the cyclic voltammogram by scanning the potential to observe the oxidation and reduction peaks.
Calculate the HOMO and LUMO energy levels from the onset oxidation and reduction potentials, respectively, relative to the Fc/Fc⁺ standard.[6][7]
Application in Solution-Processed OLEDs
The synthesized 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine can be employed as a hole-transporting layer in a multilayer OLED fabricated via solution processing.
Diagram of OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Protocol 4.1: OLED Device Fabrication
Materials:
Patterned indium tin oxide (ITO) coated glass substrates
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine solution in a suitable solvent (e.g., toluene or chlorobenzene)
Emissive layer material solution (e.g., a phosphorescent or fluorescent emitter doped in a host material)
Electron transport layer material (e.g., TPBi)
Lithium fluoride (LiF)
Aluminum (Al)
Procedure:
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.[12]
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.[13]
Hole Transport Layer (HTL) Deposition: Spin-coat the solution of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine onto the HIL and anneal at an optimized temperature to remove the solvent.
Emissive Layer (EML) Deposition: Spin-coat the EML solution onto the HTL and anneal.
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL, a thin layer of LiF (EIL), and the Al cathode through a shadow mask.[14]
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.[14]
Device Performance Characterization
The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical characteristics.
Protocol 5.1: Current Density-Voltage-Luminance (J-V-L) Measurements
Connect the fabricated OLED device to a source measure unit.
Place a photodetector or a spectrometer in front of the device to measure the light output.
Apply a forward bias voltage and sweep it from 0 V to a desired maximum voltage, while simultaneously measuring the current density and luminance.[15][16]
Plot the J-V and L-V characteristics.
Table 5.1: Key Performance Metrics
Metric
Description
How to Calculate
Turn-on Voltage (Von)
The voltage at which the device starts to emit light (typically defined at a luminance of 1 cd/m²).
ηp = π × Luminance (cd/m²) / (Current Density (A/m²) × Voltage (V))[17]
External Quantum Efficiency (EQE)
The ratio of the number of photons emitted to the number of electrons injected.
Requires specialized equipment like an integrating sphere for accurate measurement.[17]
Conclusion
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine presents a promising molecular structure for application as a hole-transporting material in organic light-emitting diodes. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and integration into a functional OLED device. The systematic approach detailed herein is intended to enable researchers to rigorously evaluate the potential of this and similar novel materials in the advancement of organic electronics.
References
JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter.
Ossila. (n.d.). OLED Fabrication | How to make an OLED Device.
Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs.
Ossila. (2025). OLED Testing: Current Efficiency, Power Efficiency and Lifetime.
Tailor Pixels. (2023). How to evaluate the performance of OLED?
ResearchGate. (n.d.). The current density-voltage-luminance ( J-V-L ) characteristics for.
ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?
ECHEMI. (n.d.). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?
Hale, L. V. A., Emmerson, D. G., Ling, E. F., Roering, A. J., Ringgold, M. A., & Clark, T. B. (2015). An ortho-directed C–H borylation/Suzuki coupling sequence in the formation of biphenylbenzylic amines. Organic Chemistry Frontiers, 2(6), 661-664.
ResearchGate. (n.d.). The current density-voltage-luminance (J-V-L) characteristics of OLED devices with (red circle) and without (black square) scattering film.
Universität Tübingen. (2012). Photoluminescence spectroscopy of pure pentacene, perfluoropentacene, and mixed thin films.
Journal of Materials Chemistry C. (n.d.). Solution-processed high efficiency OLED harnessing a thermally cross-linked hole-transporting layer and exciplex-forming emission layer.
ACS Applied Materials & Interfaces. (2024). Solution-Processed Thick Hole-Transport Layer for Reliable Quantum-Dot Light-Emitting Diodes Based on an Alternatingly Doped Structure.
Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines.
ALS Testing. (2023). Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC).
Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference.
University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from University of Glasgow Thesis Repository.
Vilniaus universitetas. (2018). Measurements of ionization potentials and HOMO energy levels using cyclic voltammetry method.
RISE. (n.d.). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
ECHEMI. (n.d.). Cyclic Voltammetry - HOMO and LUMO levels.
Thin-Film Organic Photonics. (n.d.).
PMC. (n.d.). Photoluminescence lifetime engineering via organic resonant films with molecular aggregates.
UNT Chemistry. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
Technical Support Center: Purification of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Welcome to the Technical Support Portal. Ticket ID: #PUR-5M2MB-001 Subject: Troubleshooting & Optimization for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine (CAS: 1350518-27-2) Status: Open Assigned Specialist: Senior Appl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Portal.Ticket ID: #PUR-5M2MB-001
Subject: Troubleshooting & Optimization for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine (CAS: 1350518-27-2)
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine , a functionalized biaryl amine often synthesized via Suzuki-Miyaura coupling.
Chemical Profile & Challenges:
Structure: An electron-rich aniline derivative. The 5-methoxy group increases electron density, making the amine prone to oxidation (turning brown/black). The 2'-methyl group induces a twist in the biphenyl backbone, reducing planarity and potentially hindering crystallization compared to flat biphenyls.
pKa Estimate: ~4.2–4.5 (Conjugate acid). The amine is weakly basic but sufficient for acid-base extraction.
Module 1: Reaction Workup & Palladium Removal
User Question: "My crude product is dark grey/black even after filtration. How do I remove the residual Palladium before chromatography?"
Technical Diagnosis:
The amine moiety in your product acts as a ligand, coordinating with residual Palladium (Pd) species from the Suzuki coupling. Standard filtration through Celite is often insufficient because the Pd-amine complex is soluble in organic solvents.
Protocol: Chelation & Scavenging
Do not rely solely on chromatography for Pd removal; it often leads to product streaking and contamination of fractions.
The "Thiol" Wash (Chemical Method):
Dissolve crude residue in Ethyl Acetate (EtOAc).
Wash with 5% aqueous L-Cysteine or N-Acetylcysteine solution (pH adjusted to ~7).
Mechanism:[1][2] The thiol sulfur has a higher affinity for Pd than your aromatic amine, stripping the metal into the aqueous phase.
Separate layers.[3] The aqueous layer often turns dark/black, leaving the organic layer lighter.
Solid Phase Scavenging (Physical Method):
If the product is already isolated, re-dissolve in THF or DCM.
Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 5–10 wt% relative to the crude mass.
Stir at 40°C for 4 hours.
Filter through a 0.45 µm PTFE filter.
Data: Scavenger Efficiency Comparison
Scavenger Type
Functional Group
Efficiency for Pd(II)
Recommended Solvent
Note
Activated Carbon
Carbon
Moderate (60-80%)
EtOH, EtOAc
Can adsorb product; yield loss risk.
Silica-Thiol (SH)
Propylthiol
High (>95%)
DCM, THF, MeOH
Best balance of cost/efficiency.
Silica-DMT
Dimercaptotriazine
Very High (>99%)
THF, EtOAc
Best for trace Pd (<10 ppm) requirements.
Celite
Diatomaceous Earth
Low (<20%)
Any
Removes only precipitated Pd(0).
Module 2: Acid-Base Extraction (The "Chemical Filter")
User Question: "I have unreacted starting materials (halides/boronic acids) co-eluting with my product. Can I separate them without a column?"
Technical Diagnosis:
Yes. You can exploit the basicity of the amine (pKa ~4.2) to separate it from neutral impurities (halides) and acidic impurities (boronic acids/phenols).
Workflow Diagram: pH-Switch Extraction
Caption: Logic flow for purifying 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine using its basicity.
Critical Troubleshooting:
Emulsion Formation: If an emulsion forms during the basic extraction (pH > 10), add brine (saturated NaCl) to increase ionic strength or filter the biphasic mixture through a pad of Celite.
Yield Loss: Ensure the acidic wash is pH < 2 . If the pH is 3-4, the amine (pKa ~4.2) will not be fully protonated and will partition back into the organic layer.
Module 3: Chromatography (Silica Gel)
User Question: "My product streaks badly on the column, and I'm losing resolution. What mobile phase should I use?"
Technical Diagnosis:
Aromatic amines interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing "tailing."[4] The 5-methoxy group increases the basicity slightly, exacerbating this interaction.
Modifier: Add 1% Triethylamine (Et3N) to the mobile phase.
Procedure: Flush the column with 3 column volumes (CV) of the mobile phase containing Et3N before loading the sample. This "caps" the active silanol sites.
Option B: The "DCM/MeOH" System (For polar impurities)
If the product is stuck, switch to: Dichloromethane (DCM) / Methanol (MeOH).
Modifier: Use 1% Ammonium Hydroxide (NH4OH) or 7N Ammonia in MeOH .
Ratio: 98:2 DCM:MeOH (with NH3) is a common starting point.
User Question: "The oil turned reddish-brown after sitting on the bench for a day. Is it ruined?"
Technical Diagnosis:
Anilines are oxidation-sensitive. The color change indicates the formation of N-oxides or azo-impurities (often <1% by mass but highly colored).
Protocol: HCl Salt Formation
Convert the free base oil into a stable solid hydrochloride salt.
Dissolve the purified free amine in a minimum amount of Diethyl Ether or Dioxane .
Cool to 0°C in an ice bath.
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
A white/off-white precipitate should form immediately.
Filter the solid and wash with cold ether.
Result: 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine hydrochloride. This solid is resistant to oxidation and can be stored at room temperature (desiccated).
Frequently Asked Questions (FAQ)
Q: Can I recrystallize the free base?A: It is difficult. The 2'-methyl group creates a "twisted" biphenyl structure, which disrupts the pi-stacking required for easy crystallization. The free base often "oils out." We recommend crystallizing the HCl salt from EtOH/Et2O or Isopropanol instead.
Q: I see a small impurity at roughly 2x the molecular weight in LCMS. What is it?A: This is likely the azo-dimer formed by oxidation of the amine. This confirms air sensitivity. Purify under Nitrogen/Argon and store the product in the dark.
Q: Is this compound toxic?A: Treat as a suspected mutagen . Many biphenyl amines are potent carcinogens (e.g., 4-aminobiphenyl). The ortho-substitution (2'-methyl) and meta-amine position might alter metabolic activation, but you must handle it inside a fume hood with double nitrile gloves.
References
Suzuki Coupling Workup: Org. Synth.1998 , 75,[6] 53. (Describes standard biphenyl synthesis and emulsion handling). Link
Palladium Removal: Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[7][8][9] Synth. Catal.2004 , 346, 889–900. Link
Amine Chromatography: "Purification of Amines: Tailing on Silica." Biotage Flash Purification Blog. Link
pKa of Anilines: Bordwell pKa Table (Acidity in DMSO). (Reference for electronic effects of methoxy/phenyl groups). Link
Salt Formation: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Org.[1][3] Process Res. Dev.2000 , 4, 427–435. Link
Technical Support Center: Recrystallization of Methoxy-Substituted Biphenyl Amines
Welcome to the technical support center for the recrystallization of methoxy-substituted biphenyl amines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the recrystallization of methoxy-substituted biphenyl amines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical advice and troubleshooting strategies to help you achieve high-purity crystalline products. As Senior Application Scientists, we have synthesized established chemical principles with practical, field-proven insights to address the specific challenges associated with this class of compounds.
Introduction: The Challenge of Crystallizing Methoxy-Substituted Biphenyl Amines
Methoxy-substituted biphenyl amines are a common scaffold in medicinal chemistry and materials science. The interplay of the flexible biphenyl backbone, the basic amino group, and the electron-donating, yet potentially sterically hindering, methoxy group presents unique challenges during crystallization. Issues such as solvent selection, "oiling out," and polymorphism are frequently encountered. This guide provides a systematic approach to overcoming these obstacles.
The methoxy group's position significantly influences the molecule's polarity and crystal packing. Its dual electronic nature—electron-donating through resonance and electron-withdrawing through induction—affects intermolecular interactions, which are at the heart of crystal formation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing a methoxy-substituted biphenyl amine?
A1: There is no single "best" solvent, as solubility is highly dependent on the specific substitution pattern of your molecule. However, a logical starting point is to screen a range of solvents with varying polarities. Based on the "like dissolves like" principle, the biphenyl core suggests solubility in less polar, aromatic, or chlorinated solvents, while the amine and methoxy groups can interact with more polar and protic solvents.
A good recrystallization solvent should dissolve the compound when hot but be a poor solvent when cold.[3]
Recommended Starting Solvents for Screening:
Solvent Category
Examples
Rationale for Methoxy-Biphenyl Amines
Alcohols
Ethanol, Methanol, Isopropanol
The amine and methoxy groups can hydrogen bond with the hydroxyl group of the alcohol. The alkyl portion of the alcohol can solvate the biphenyl backbone.
Aromatic
Toluene
The aromatic nature of toluene interacts well with the biphenyl rings.
Esters
Ethyl Acetate
Offers a balance of polarity that can be effective for moderately polar compounds.
Ketones
Acetone
A polar aprotic solvent that can be a good choice, but be aware of potential reactivity with primary amines.
Ethers
Diethyl Ether, Methyl tert-Butyl Ether (MTBE)
Generally good solvents for non-polar to moderately polar compounds.[4]
Hydrocarbons
Hexanes, Heptane
Often used as an "anti-solvent" in two-solvent systems to reduce solubility and induce crystallization.
Chlorinated
Dichloromethane (DCM)
Often a good solvent for dissolving a wide range of organic compounds, but its low boiling point can sometimes make it less ideal for recrystallization unless used in a mixed solvent system.
Q2: How does the position of the methoxy group affect solubility and recrystallization?
A2: The position of the methoxy group has a profound impact on the molecule's dipole moment, steric hindrance, and ability to form intermolecular hydrogen bonds, all of which influence crystal packing and solubility.
Para-substitution (4-methoxy): This often leads to a more linear and symmetric molecule, which can favor stable crystal lattice formation. The methoxy group's electron-donating resonance effect is maximized.[1]
Meta-substitution (3-methoxy): The inductive (electron-withdrawing) effect is more pronounced, and the molecule is less symmetric, which can lead to different packing arrangements and potentially higher solubility in some solvents.[1]
Ortho-substitution (2-methoxy): Steric hindrance between the methoxy group and the adjacent phenyl ring can cause a twist in the biphenyl backbone, disrupting planarity and affecting crystal packing.[1] This can sometimes increase solubility.
Q3: Should I use a single-solvent or a two-solvent system?
A3: The choice depends on the solubility profile of your compound.
Single-Solvent System: Ideal if you can find a solvent that shows a large difference in solubility for your compound between its boiling point and room temperature (or lower). This is often the simplest and most effective method.
Two-Solvent System: Use this when no single solvent provides the ideal solubility profile. This system consists of a "solvent" in which your compound is soluble and a miscible "anti-solvent" or "non-solvent" in which it is insoluble.[5] The anti-solvent is added portion-wise to the hot solution of the compound in the "solvent" until the solution becomes cloudy (the saturation point), after which it is clarified with a small amount of the "solvent" and allowed to cool.[5][6]
A common and effective two-solvent system is to dissolve the compound in a minimal amount of a good solvent like dichloromethane (DCM) or ethyl acetate and then slowly add a non-polar anti-solvent like hexanes or heptane.[7][8]
Q4: What is polymorphism and why is it a concern?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9][] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.[9] In the pharmaceutical industry, controlling polymorphism is critical as different polymorphs can have different bioavailabilities.[9] The conditions of your recrystallization (e.g., solvent, cooling rate, temperature) can influence which polymorph is formed.[9] If you observe different crystal habits or melting points between batches, you may be dealing with polymorphism.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of methoxy-substituted biphenyl amines.
Problem 1: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[11] This often happens when the solution is highly supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[11] The resulting oil can trap impurities and may solidify into an amorphous solid rather than a pure crystalline material.[11]
Solutions:
Increase the Solvent Volume: The most common cause of oiling out is excessive supersaturation. Re-heat the solution and add more solvent to decrease the concentration.[11][12]
Lower the Crystallization Temperature: Allow the solution to cool to a lower temperature before crystallization begins. This can be achieved by using a larger volume of solvent or by initiating crystallization at a lower temperature.[12]
Slow Down the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where oiling out is more likely. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help.[13]
Change the Solvent System: Select a solvent with a lower boiling point. Oiling out is more common when the boiling point of the solvent is higher than the melting point of the solute.[14]
Use Seeding: Introduce a seed crystal (a small, pure crystal of your compound) to the cooled, saturated solution.[11][12] This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[11]
Problem 2: I'm getting a very low yield of crystals.
A low yield can be due to several factors.
Solutions:
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your compound.[12] Any excess solvent will keep more of your product in solution upon cooling, reducing the yield.[12]
Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal formation.[12][13]
Recover a Second Crop: The solution remaining after filtration (the mother liquor) still contains some dissolved product. You can concentrate this solution by boiling off some of the solvent and then cooling it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.[12]
Avoid Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Use a pre-heated funnel and a slight excess of hot solvent to prevent this.[5]
Problem 3: No crystals are forming, even after cooling.
This is usually due to either using too much solvent or the solution being supersaturated.
Solutions:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[6]
Reduce the Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.[6]
Problem 4: The recovered crystals are not pure or are colored.
The primary goal of recrystallization is purification. If your crystals are not pure, consider the following:
Solutions:
Slow Down Cooling: Very rapid cooling can trap impurities within the growing crystal lattice. A slower cooling rate allows for the formation of purer crystals.[6]
Perform a Second Recrystallization: If the initial material was highly impure, a single recrystallization may not be sufficient. A second recrystallization of the obtained crystals can significantly improve purity.
Use Activated Charcoal for Colored Impurities: If the solution is colored by minor, highly conjugated impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product. Perform a hot filtration to remove the charcoal.[15]
Adequately Wash the Crystals: After filtering the crystals, wash them with a small amount of cold fresh solvent to remove any residual mother liquor containing impurities.[16]
Experimental Protocols
Protocol 1: Solvent Screening for Methoxy-Substituted Biphenyl Amines
This protocol is designed to efficiently identify a suitable solvent or solvent system for your specific compound.
Methodology:
Place a small amount (approx. 10-20 mg) of your crude compound into several test tubes.
To each tube, add a different solvent from the "Recommended Starting Solvents for Screening" table, dropwise at room temperature, until the total volume is about 0.5 mL. Note the solubility at room temperature.
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.
If the compound dissolves when hot, allow the test tube to cool to room temperature, and then place it in an ice bath.
Observe if crystals form upon cooling. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures.
Protocol 2: General Single-Solvent Recrystallization
Methodology:
Place the crude methoxy-substituted biphenyl amine in an Erlenmeyer flask.
Add a boiling chip or a magnetic stir bar.
Add the chosen solvent in small portions while heating the flask on a hotplate.
Continue adding the solvent until the compound just dissolves at the boiling point of the solvent.
If there are insoluble impurities, perform a hot gravity filtration.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystallization.
Collect the crystals by vacuum filtration using a Büchner funnel.[16]
Wash the crystals with a small amount of ice-cold solvent.
Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).
Visualizations
Recrystallization Workflow
Caption: General workflow for a single-solvent recrystallization.
Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
2-amino-4-methoxy-biphenyl - ChemBK. (2024, April 9). Retrieved from [Link]
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Retrieved from [Link]
A student performs a crystallization on an impure sample of biphenyl. The sample weighs 0.5 g and contains - Brainly. (2018, September 26). Retrieved from [Link]
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 | Request PDF - ResearchGate. (2024, December 10). Retrieved from [Link]
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
The design and synthesis of substituted biphenyl libraries - PubMed. (1996, May). Retrieved from [Link]
Purification by Recrystallization - CUNY. (2025). Retrieved from [Link]
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014, June 30). Retrieved from [Link]
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Polymorph screening in pharmaceutical development. (2010, August 19). Retrieved from [Link]
Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) - PMC. (n.d.). Retrieved from [Link]
What is the multi-solvent recrystallization process? - Quora. (2024, May 6). Retrieved from [Link]
Recrystallization Paired with Benchtop NMR - Nanalysis. (2024, July 23). Retrieved from [Link]
Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18). Retrieved from [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. (n.d.). Retrieved from [Link]
US20220380321A1 - Process for the preparation of biphenylamines - Google Patents. (n.d.).
The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis: Liquid Crystals - Taylor & Francis Online. (n.d.). Retrieved from [Link]
Influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines: experimental and theoretical approach - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Chemical data of substituted biphenyls | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. (n.d.). Retrieved from [Link]
Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Retrieved from [Link]
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]
The role of the methoxy group in approved drugs - PubMed. (2024, July 5). Retrieved from [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). Retrieved from [Link]
Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin - ResearchGate. (n.d.). Retrieved from [Link]
Chemical Properties of Benzenamine, 2-methoxy- (CAS 90-04-0) - Cheméo. (n.d.). Retrieved from [Link]
Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Methoxy group: a non-lipophilic "scout" for protein pocket finding - PubMed. (2025, May). Retrieved from [Link]
4'-Methoxy[1,1'-biphenyl]-2-amine - PubChem. (n.d.). Retrieved from [Link]
Crystalline forms of a biphenyl compound - Patent US-9656993-B2 - PubChem. (n.d.). Retrieved from [Link]
First Synthesis of 3-Methoxy-4-Aminopropiophenone - ResearchGate. (2025, August 7). Retrieved from [Link]
US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. (n.d.).
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. (2024, December 12). Retrieved from [Link]
Chirality of symmetrically substituted biphenyl - Chemistry Stack Exchange. (2016, December 24). Retrieved from [Link]
(PDF) 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline - ResearchGate. (n.d.). Retrieved from [Link]
Technical Support Center: Stability & Preservation of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Oxidative Degradation and Storage Protocols Executive Summary: The Storage Matrix For immediate implementation, adhere to this storage matrix. This comp...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Prevention of Oxidative Degradation and Storage Protocols
Executive Summary: The Storage Matrix
For immediate implementation, adhere to this storage matrix. This compound is an electron-rich aromatic amine , making it significantly more prone to oxidative degradation than unsubstituted biphenyls.
Parameter
Specification
Technical Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use < 1 week)
Arrhenius kinetics: Reducing thermal energy slows the rate of N-oxidation and dimerization.
Atmosphere
Inert (Argon or Nitrogen)
Displaces atmospheric oxygen () and carbon dioxide () to prevent oxidation and carbamate formation.
Light Exposure
Strictly Dark (Amber Vial)
Aromatic amines are photosensitive; UV light catalyzes the formation of free radicals, accelerating "browning."
Container
Glass with Teflon-lined cap
Avoids plasticizers leaching from standard caps; Teflon provides a chemically inert seal against moisture.
Desiccation
Required
Hygroscopic moisture facilitates proton transfer and oxidation reactions.
Mechanistic Insight: Why Does It Degrade?
To troubleshoot effectively, you must understand the degradation pathway. The 5-methoxy group is an electron-donating group (EDG) . It increases the electron density of the aromatic ring and the amine lone pair, lowering the oxidation potential.
The "Browning" Phenomenon (Oxidative Cascade)
Users often report the white powder turning pink, then brown, and finally black. This is not simple "dirt"; it is a chemical transformation.
Radical Formation: Light or trace metal ions catalyze the loss of an electron from the nitrogen, forming a radical cation (
).
Dimerization: Two radical cations couple (tail-to-tail or head-to-tail) to form hydrazobenzene or diphenyline derivatives.
Quinoid Formation: Further oxidation leads to quinone imines, which are highly colored (pink/red) and polymerize into dark, insoluble "aniline black" type resins.
The "Yield Loss" Phenomenon (Carbamate Formation)
Primary amines react reversibly with atmospheric
:
This forms a carbamate salt. While often reversible with acid/heat, it alters the stoichiometry of your reaction (e.g., in Buchwald-Hartwig couplings), leading to lower yields because the "weighed" mass includes the absorbed , not just the active amine.
Visualizing the Workflow
Figure 1: Degradation Logic & Prevention
Caption: Logical pathway of amine degradation and the specific interventions required at each stage.
Troubleshooting Guide (FAQ)
Issue 1: "My sample has turned a light pink color. Can I still use it?"
Diagnosis: Early-stage oxidation. Trace amounts of quinoid impurities are present (typically <1%).
Impact:
For Standard Synthesis: Likely acceptable. The impurity load is low.
For Kinetic Studies/GMP:Reject. Oxidation products can act as radical scavengers or redox catalysts, skewing kinetic data.
Corrective Action:
Quick Fix: Dissolve in minimal Dichloromethane (DCM), pass through a short pad of basic alumina or silica (to trap polar oxidation products), and re-concentrate.
Rigorous Fix: Recrystallization from Ethanol/Hexane under inert atmosphere.
Issue 2: "The material is clumping and sticking to the spatula."
Diagnosis: Hygroscopicity. The amine has absorbed moisture from the air.
Impact: Water interferes with moisture-sensitive reagents (e.g., acid chlorides, isocyanates) and alters the molecular weight calculation.
Corrective Action:
Dry the material in a vacuum desiccator over
or KOH pellets for 24 hours.
Pro-Tip: Do not use heat to dry; heat accelerates oxidation. Use high vacuum at ambient temperature.
Issue 3: "I'm seeing an M+16 peak in my LC-MS."
Diagnosis: N-Oxide formation (
or ).
Cause: Storage in a solvent (like DMSO or Methanol) that contained dissolved oxygen.
Prevention: Never store this amine in solution for long periods. Store as a solid. If solution storage is mandatory, use degassed anhydrous solvents and seal under Argon.
Standard Operating Procedure (SOP): The "Inert Aliquot" Method
To maintain integrity over months, do not open the main bottle repeatedly. Use this aliquoting strategy.
Step 1: The Initial Split
Upon receipt, take the bottle immediately to a Glove Box or use a Glove Bag purged with Nitrogen/Argon.
Divide the bulk material into small, single-use aliquots (e.g., 50mg or 100mg) in amber glass vials.
Cap tightly with Teflon-lined (PTFE) caps.
Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
Step 2: Storage
Place all aliquots into a secondary container (e.g., a larger jar containing a desiccant packet).
Store at -20°C .
Step 3: Usage
Remove one aliquot vial.
Equilibration: Allow the vial to warm to room temperature before opening.
Why? Opening a cold vial condenses atmospheric moisture onto the solid instantly.
Use the entire contents if possible. Discard or re-purify leftovers; do not return them to the master stock.
References & Authority
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard protocol for handling electron-rich amines and preventing oxidation). Link
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Authoritative source on purification and storage of aromatic amines).[1][2][3]
BenchChem. Preventing oxidation of substituted anilines during storage. (General guidelines for methoxy-substituted aniline stability). Link
National Institutes of Health (NIH) - PubChem. Compound Summary: Aniline Derivatives Stability. (Data on pKa and oxidation potential of electron-rich anilines). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine before handling.
A Senior Scientist's Guide to the Spectroscopic Analysis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Substituted biphenyls represent a privileged scaffold, appearing in numerou...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Substituted biphenyls represent a privileged scaffold, appearing in numerous pharmaceuticals and functional materials. This guide provides an in-depth, comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a specific biphenyl derivative, 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine.
This document moves beyond a simple recitation of spectral data. Instead, it offers a holistic, field-proven methodology for interpreting the spectrum. We will begin by predicting the spectrum from first principles, comparing these predictions with data from analogous structures, and detailing a robust experimental protocol for data acquisition. Finally, we will explore advanced 2D NMR techniques that provide ultimate structural confirmation.
Part 1: Predictive ¹H NMR Analysis from First Principles
The first step in any rigorous spectral interpretation is to form a hypothesis. By dissecting the molecule into its constituent parts and considering the electronic influence of each substituent, we can predict the chemical shift (δ), multiplicity, and integration of each proton signal.[1][2]
The structure of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine consists of two substituted benzene rings, which we will refer to as Ring A (the 3-amino-5-methoxyphenyl moiety) and Ring B (the 2-methylphenyl moiety).
Caption: Structure of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine with proton labels.
Analysis of Ring A (3-amino-5-methoxyphenyl):
-NH₂ Group: This is a strong electron-donating group (EDG) through resonance. It increases electron density (shields) the ortho (H₂ and H₄) and para (H₆) positions.[3][4]
-OCH₃ Group: This is also a strong EDG, shielding its ortho (H₄ and H₆) and para (H₂) positions.[3][4]
The combined effect of these two EDGs will shift the protons on Ring A significantly upfield (to a lower ppm value) compared to the standard benzene chemical shift of ~7.3 ppm.[3]
H₂: ortho to -NH₂ and para to -OCH₃. Expected to be highly shielded. It has one meta neighbor (H₆), so it should appear as a doublet (d) with a small meta coupling constant (J ≈ 2-3 Hz).
H₄: ortho to both -NH₂ and -OCH₃. This proton will be the most shielded. It has no adjacent protons, so it should appear as a triplet (t) or a narrow multiplet due to two meta couplings.
H₆: para to -NH₂ and ortho to -OCH₃. Also highly shielded. It has one meta neighbor (H₂), so it should appear as a doublet (d, J ≈ 2-3 Hz).
-OCH₃ Protons: These methyl protons are on an electron-rich ring and typically appear around 3.8 ppm as a sharp singlet (s).[5]
-NH₂ Protons: These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature, typically ranging from 1.0-4.0 ppm.[5][6]
Analysis of Ring B (2-methylphenyl):
-CH₃ Group: This is a weak electron-donating group, causing slight shielding of the aromatic protons.
Ring A as a Substituent: The bulky phenyl group causes steric hindrance, which can restrict rotation around the biphenyl bond. This can lead to distinct chemical shifts for otherwise similar protons.
The protons on this ring (H₃', H₄', H₅', H₆') are expected to appear in the typical aromatic region of 7.0-7.5 ppm.[7] Their multiplicities will be complex due to ortho and meta couplings, likely resulting in overlapping multiplets (m).[3]
-CH₃ Protons: The benzylic methyl group will appear as a singlet, typically in the range of 2.3-2.5 ppm.[5][6]
Part 2: Comparative Analysis with Analogous Structures
Predictive values are strengthened when benchmarked against experimental data from similar, simpler molecules. This comparative approach validates our understanding of substituent effects.
This comparison shows a strong correlation between the predicted shifts for our target molecule and the experimentally observed shifts in its constituent fragments. For Ring A, the protons of 3-methoxyaniline provide a good reference, confirming the strong shielding effect.[8][9] Similarly, the aromatic and methyl proton shifts in 2-methylbiphenyl align well with our predictions for Ring B.[11]
Part 3: A Validated Protocol for High-Fidelity ¹H NMR Acquisition
The quality of any interpretation is dictated by the quality of the acquired data. As a self-validating system, a robust experimental protocol is non-negotiable.
Caption: Standard Operating Procedure for ¹H NMR analysis.
Methodology Details:
Sample Preparation : A sample concentration of 5-25 mg in approximately 0.5-0.6 mL of deuterated solvent is ideal for small molecules.[13][14][15][16]
Solvent Choice : While CDCl₃ is common, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior for compounds with amine (-NH₂) or hydroxyl (-OH) groups. The protons on these groups exchange with deuterium from the solvent at a slower rate in DMSO, resulting in sharper, more easily identifiable peaks.[6]
Internal Standard : Tetramethylsilane (TMS) is added as the internal reference standard, defined as 0.0 ppm.[17]
Filtration : Filtering the sample into the NMR tube through a pipette with a cotton plug removes any particulate matter that could degrade the spectral quality.[18]
Data Acquisition : Using a spectrometer with a field strength of 400 MHz or higher is recommended for resolving complex multiplets in aromatic systems.
Shimming : This process corrects for magnetic field inhomogeneities, which is crucial for obtaining sharp, symmetrical peaks.[13]
Acquisition Parameters : A sufficient number of scans (e.g., 16-32) improves the signal-to-noise ratio. A relaxation delay (e.g., 1-2 seconds) ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.
Part 4: Unambiguous Assignment with 2D NMR Techniques
While 1D ¹H NMR provides a wealth of information, complex molecules like substituted biphenyls benefit from 2D NMR experiments for definitive structural confirmation.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[19][20] A cross-peak in the 2D spectrum indicates a coupling interaction between the two protons on the diagonal.[21][22] For our molecule, COSY would be invaluable for:
Confirming the connectivity of the protons on Ring B (H₃' through H₆').
Verifying the small meta-coupling between H₂ and H₆ on Ring A.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The Nuclear Overhauser Effect (NOE) is a through-space interaction, not through-bond.[23][24] An NOE is observed between protons that are physically close to each other (typically < 5 Å), regardless of whether they are formally coupled.[25][26][27] This is exceptionally powerful for determining stereochemistry and the conformation of flexible molecules like biphenyls.
Caption: Key NOE correlation confirming the biphenyl connectivity.
For 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, the most critical NOESY correlation would be between the protons of the 2'-methyl group and H₆ on Ring A. Observing this cross-peak provides definitive proof of the biphenyl linkage and gives insight into the preferred rotational conformation (dihedral angle) of the two rings.
Conclusion
The structural elucidation of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is a multi-faceted process that integrates predictive analysis, comparative validation, and rigorous experimental technique. By starting with a hypothesis based on fundamental principles of substituent effects, we can intelligently interpret the 1D ¹H NMR spectrum. This interpretation is then solidified by comparison with known data from analogous compounds. For ultimate, unambiguous proof of structure and conformation, advanced 2D NMR techniques like COSY and NOESY are indispensable tools in the modern chemist's arsenal. This comprehensive approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
The Royal Society of Chemistry. (2021). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. [Link]
Frontier, A. J. University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]
A Comparative Guide to HPLC Method Development for the Purity of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth, comparative analysis of High-Perf...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for determining the purity of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, a complex aromatic amine. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, delving into the scientific rationale behind the selection of stationary phases, mobile phases, and detection parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable purity assay for this and structurally similar molecules.
The Analytical Challenge: 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
The target analyte presents a unique set of challenges for chromatographic separation. Its structure, featuring a biphenyl core, a methoxy group, and a primary amine, imparts a moderate polarity and the potential for strong interactions with the stationary phase. The primary amine group is basic, making its retention sensitive to the pH of the mobile phase. Furthermore, potential impurities may include starting materials, by-products, or degradation products with very similar structures, necessitating a highly selective and high-resolution analytical method.
Foundational Strategy: A Systematic Approach to Method Development
A systematic approach to HPLC method development is crucial for achieving a robust separation. The process begins with understanding the physicochemical properties of the analyte and potential impurities. For 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, a reversed-phase approach is the logical starting point due to its predominantly non-polar character.[1]
The development workflow can be visualized as follows:
Caption: HPLC Method Development Workflow.
Comparative Analysis of Two Distinct HPLC Methods
To illustrate the impact of stationary phase selection on the separation of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine and its potential impurities, we will compare two common, yet distinct, reversed-phase columns: a traditional C18 column and a Biphenyl column.
Method A: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and versatility.[2] It separates analytes primarily based on their hydrophobic interactions.
Method B: An Alternative Selectivity - Biphenyl Stationary Phase
Biphenyl stationary phases offer a different selectivity compared to C18 columns, particularly for aromatic compounds.[3] The separation mechanism involves a combination of hydrophobic and π-π interactions between the biphenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[4] This can lead to enhanced resolution for structurally similar aromatic compounds.
Experimental Protocols
Below are the detailed experimental protocols for the two comparative HPLC methods.
Sample Preparation:
Accurately weigh approximately 25 mg of the 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine sample.
Dissolve the sample in a 50 mL volumetric flask with a diluent (typically a mixture of the mobile phase components, e.g., 50:50 acetonitrile:water) to achieve a concentration of 0.5 mg/mL.
Sonicate for 5 minutes to ensure complete dissolution.
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
Chromatographic Conditions:
Parameter
Method A: C18
Method B: Biphenyl
Column
C18, 250 x 4.6 mm, 5 µm
Biphenyl, 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
20% B to 80% B in 20 min
30% B to 90% B in 20 min
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30 °C
30 °C
Detection
UV at 254 nm
UV at 254 nm
Injection Vol.
10 µL
10 µL
Rationale for Parameter Selection:
Mobile Phase: A mobile phase of water and acetonitrile is a common starting point for reversed-phase HPLC. The addition of 0.1% formic acid serves to protonate the amine group of the analyte, leading to more consistent retention and improved peak shape.[3]
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[1]
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring. A photodiode array (PDA) detector is recommended to assess peak purity.[5]
Expected Performance and Data Comparison
The choice of stationary phase is expected to have a significant impact on the separation of closely related impurities. The following table presents hypothetical, yet representative, data comparing the performance of the two methods.
Parameter
Method A: C18
Method B: Biphenyl
Retention Time (Main Peak)
12.5 min
10.8 min
Resolution (Main Peak & Impurity 1)
1.8
2.5
Tailing Factor (Main Peak)
1.3
1.1
Theoretical Plates (Main Peak)
8500
11000
Interpretation of Results:
Retention Time: The main peak is expected to elute earlier on the Biphenyl column due to the different selectivity and potentially stronger π-π interactions with the more organic-rich mobile phase used in the gradient.
Resolution: Method B (Biphenyl) is anticipated to provide superior resolution between the main peak and a critical impurity. This is a direct result of the alternative selectivity offered by the Biphenyl phase, which can better differentiate between compounds with subtle structural differences in their aromatic systems.[3]
Tailing Factor: The Biphenyl column may also yield a better peak shape (tailing factor closer to 1) for the basic amine analyte due to different surface chemistry and reduced secondary interactions with residual silanols.
Theoretical Plates: The higher number of theoretical plates for the Biphenyl column in this hypothetical scenario suggests a more efficient separation.
The Importance of Forced Degradation Studies
To ensure the developed HPLC method is "stability-indicating," forced degradation studies are essential.[6] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[7][8] The goal is to demonstrate that the analytical method can separate these degradation products from the main peak and from each other.[9]
The workflow for a forced degradation study can be outlined as follows:
Caption: Forced Degradation Study Workflow.
Conclusion and Recommendations
Both the C18 and Biphenyl stationary phases are viable options for the purity analysis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine. However, the Biphenyl column is likely to offer superior selectivity and resolution for this class of aromatic compounds, making it the recommended choice for a final, robust purity method.
It is imperative that the chosen method undergoes full validation according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its accuracy, precision, specificity, linearity, and robustness.[10] The combination of a systematic method development approach, careful selection of chromatographic parameters, and rigorous validation through forced degradation studies will result in a reliable HPLC method for ensuring the quality and safety of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine.
References
International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Oxford Academic. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Journal of Chromatographic Science. [Link]
LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]
MDPI. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
This guide establishes the Elemental Analysis (EA) benchmarks for validating the bulk purity of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm molecular identity, they often fail to detect inorganic salts, trapped solvents, or amorphous impurities that affect gravimetric stoichiometry. Combustion analysis (CHN) remains the critical "gatekeeper" technique for certifying this compound for downstream synthesis or biological testing.
This document compares the Theoretical Benchmark (the mathematical ideal) against Experimental Realities (typical purity grades) and evaluates alternative analytical methods.
Theoretical Benchmarks & Acceptance Criteria
The "product" performance is measured by how closely the synthesized material matches the theoretical mass fractions of Carbon, Hydrogen, and Nitrogen. The industry standard for peer-reviewed purity is a deviation of ≤ 0.4% absolute from the theoretical value.[1]
Table 1: Stoichiometric Benchmarks (C₁₄H₁₅NO)
Element
Theoretical Mass %
Acceptance Range (±0.4%)
Common Failure Mode (High)
Common Failure Mode (Low)
Carbon (C)
78.84%
78.44% – 79.24%
Trapped Toluene/Benzene
Trapped DCM/Water/Inorganics
Hydrogen (H)
7.09%
6.69% – 7.49%
Water/Grease/Solvents
Incomplete Combustion
Nitrogen (N)
6.57%
6.17% – 6.97%
Trapped DMF/Pyridine
Oxidation to Nitrogen Oxides
Analyst Insight: Biphenyl amines are prone to oxidation and hygroscopicity. A "High H" / "Low C" result typically indicates retained moisture or incomplete drying of the amine salt form.
Comparative Analysis: EA vs. Alternative Methods
In drug development, researchers often attempt to substitute EA with spectral methods. Below is an objective comparison of why EA is required for this specific scaffold.
Comparison 1: EA (Combustion) vs. HRMS (High-Res Mass Spec)
HRMS (The Alternative):
Pros: Confirms exact formula (C₁₄H₁₅NO) with <5 ppm error. Detects trace organic impurities.
Cons:Blind to bulk purity. A sample can be 80% NaCl (from workup) and 20% Product, and HRMS will still show a perfect "clean" peak for the parent ion.
EA (The Benchmark):
Pros:Validates Mass Balance. If the sample is 10% salt, the Carbon % will drop proportionally (e.g., from 78.8% to ~71%), immediately flagging the impurity.
Verdict: HRMS is for identity; EA is for purity. They are complementary, not interchangeable.
Comparison 2: EA vs. Quantitative NMR (qNMR)
qNMR (The Alternative):
Pros: Can quantify purity without combustion. Identifies specific trapped solvents (e.g., Ethyl Acetate peaks).
Cons: Requires a high-purity internal standard (e.g., Maleic acid) and precise weighing. Overlapping aromatic signals in biphenyls (6.5–8.0 ppm) often obscure the integration of the internal standard.
EA (The Benchmark):
Pros: No internal standard required. Direct measurement of the bulk material.
Verdict: Use qNMR to diagnose why an EA failed (e.g., to see the solvent), but use EA for the final Certificate of Analysis (CoA).
Oxygen Injection: 250 mL (ensure excess O₂ for complete biphenyl ring oxidation).
Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S). K-factor calibration is recommended daily.
Troubleshooting "Fail" Results
Problem: Low Nitrogen (< 6.17%).
Cause: Incomplete combustion of the biphenyl core.
Fix: Add 10 mg of Vanadium Pentoxide (V₂O₅) to the tin capsule. This acts as an oxygen donor and combustion catalyst.
Problem: High Carbon (> 79.24%).
Cause: Trapped non-polar solvent (e.g., Toluene from synthesis).
Fix: Increase drying time or temperature; grind sample to fine powder before drying.
Validation Workflow (Visualization)
The following diagram illustrates the logical decision tree for validating the purity of the synthesized biphenyl amine.
Figure 1: Decision tree for validating the purity of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine using Elemental Analysis.
References
Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning. (Standard text for gravimetric and combustion analysis principles).
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link] (Comparison of qNMR vs. classical methods).
Waetzig, J. D., & Woerner, M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega, 7(28), 24107–24116. [Link] (Critical review of EA methodology and common errors).
Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer User Guide.
This guide provides a rigorous technical comparison between 4'-methylbiphenyl-4-amine (Methyl-BPA) and 4'-methoxybiphenyl-4-amine (Methoxy-BPA). While structurally similar, the electronic divergence between the methyl (hyperconjugative donor) and methoxy (resonance donor) substituents dictates vastly different stability profiles in oxidative and metabolic environments.
For Materials Science (OLEDs/HTMs): Methoxy substitution significantly lowers oxidation potential, facilitating hole injection, but introduces specific degradation pathways (C-O cleavage, oxidative cyclization). Methyl substitution offers a more chemically inert scaffold with higher oxidation potentials but superior long-term electrochemical stability in certain matrices.
For Drug Development: The metabolic fate differs sharply. Methyl analogues undergo rapid benzylic oxidation to carboxylic acids (often a detoxification pathway), whereas methoxy analogues undergo O-demethylation to phenols (potential for quinone-imine formation). Crucially, methyl substitution can enhance mutagenic potency by stabilizing the reactive nitrenium ion intermediate.
Electronic Structure & Fundamental Properties
The stability differences stem directly from the electronic influence of the substituent on the biphenyl core and the amine nitrogen.
Hammett Substituent Effects
The Hammett constants (
) quantify the electronic nature of the substituents.
) significantly increases electron density at the amine nitrogen (HOMO elevation). This makes the compound easier to oxidize (lower ionization potential) but potentially more reactive toward electrophiles.
Methyl-BPA: The weak donation provides moderate stabilization. The lack of a lone pair on the substituent prevents direct resonance participation with the distal ring's
-system to the same extent as methoxy.
Oxidation Potential & Radical Cation Stability
In Hole Transport Materials (HTM), the stability of the radical cation (
) is paramount.
Methoxy-BPA: Forms a stable radical cation due to charge delocalization onto the oxygen atom. However, the radical cation is susceptible to nucleophilic attack or C-O bond cleavage under high-energy drive conditions.
Methyl-BPA: Forms a less stable radical cation (higher oxidation potential required to generate it). Once formed, it is less prone to specific bond-cleavage degradation, though the benzylic protons become highly acidic (
drops drastically), risking proton transfer reactions.
Metabolic Stability & Toxicology (Pharma Focus)
In a biological context, "stability" refers to resistance against enzymatic degradation (Clearance,
) and the avoidance of bioactivation to toxic intermediates.
Metabolic Pathways
The dominant CYP450-mediated pathways differ completely.
Caption: Comparative metabolic fates. Methyl substitution typically leads to excretable acids, whereas methoxy substitution yields phenols which can undergo further toxification to quinone imines.
Mutagenicity (Ames Test Relevance)
Biphenyl amines are notorious for genotoxicity. The substituent effect is critical:
Mechanism: N-hydroxylation followed by esterification (e.g., sulfation) leads to the formation of a nitrenium ion (
).
Methyl Effect: Methyl groups can stabilize the nitrenium ion through inductive effects and hyperconjugation, often increasing the mutagenic potency (Ames positive) compared to the unsubstituted analogue.
Methoxy Effect: While electron-donating, the methoxy group can also facilitate detoxification via O-demethylation. However, if N-oxidation occurs first, the resonance stabilization can also support a long-lived nitrenium ion. Generally, methyl analogues are often more potent mutagens in this specific scaffold class due to the balance of lipophilicity and electronic stabilization.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling
Objective: Synthesize 4'-substituted-4-aminobiphenyls with high purity.
Reagents:
Aryl halide: 4-bromoaniline (protected as acetanilide if necessary to prevent catalyst poisoning)
Boronic acid: 4-methylphenylboronic acid OR 4-methoxyphenylboronic acid
Catalyst:
or
Base:
(2M aqueous)
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Protocol:
Degassing: Charge a Schlenk flask with aryl halide (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq). Dissolve in solvent mixture. Sparge with Argon for 20 mins.
Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
). Dry organic layer over .
Purification: Flash column chromatography.
Methyl-BPA: Elutes with non-polar gradients (High
).
Methoxy-BPA: Slightly more polar due to ether oxygen.
Metabolic Stability Assay (Microsomal Stability)
Objective: Determine intrinsic clearance (
) and half-life ().
Reagents:
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
NADPH Regenerating System (
, Glucose-6-phosphate, G6P-Dehydrogenase).
Test Compound (1
final conc, <0.1% DMSO).
Workflow:
Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start reaction.
Sampling: At
min, remove aliquots.
Quenching: Immediately add to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.
Calculation: Plot
vs. time. Slope gives .
Comparative Data Summary
Feature
4'-Methyl-BPA
4'-Methoxy-BPA
Implications
Electronic Effect ()
-0.17 (Weak Donor)
-0.27 (Strong Donor)
Methoxy facilitates easier oxidation.
Oxidation Potential ()
Higher (~0.8 V vs Fc)
Lower (~0.6 V vs Fc)
Methoxy is better for Hole Transport (HTM).
Chemical Stability (Radical)
Moderate. Benzylic H is acidic.
High (Resonance), but C-O bond is weak point.
Methyl is more robust against bond cleavage.
Metabolic
Short (Rapid Benzylic Ox.)
Moderate (O-demethylation)
Methyl is rapidly cleared to polar acid.
Major Metabolite
Carboxylic Acid (Inactive)
Phenol (Reactive/Toxic)
Methyl pathway is generally safer (detox).
Mutagenicity Risk
High (Nitrenium stabilization)
High (but often < Methyl)
Both require careful handling (Class 1 Carcinogens).
References
Electronic Effects & Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Oxidation Potentials in HTMs: Thesen, M. W., et al. (2010). Methyl vs Methoxy: Electronic Effects in Triarylamine Hole Transport Materials.
Metabolic Activation & Mutagenicity: Ames, B. N., et al. (1973). Carcinogens are mutagens: A simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281–2285. Link
Nitrenium Ion Stability: Novak, M., & Kennedy, S. A. (1995). Aromatic Amines and the Nitrenium Ion Hypothesis. Journal of Physical Organic Chemistry, 8, 363-372.
OLED Degradation Mechanisms: Schmidbauer, S., et al. (2013). Chemical Degradation in Organic Light-Emitting Diodes: Mechanisms and Implications for the Design of New Materials. Advanced Materials, 25(15), 2114-2129. Link
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Part 1: Hazard Profile & Risk Assessment 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine belongs to two chemical classes of significant toxicological concern: aromatic amines and biphenyl derivatives. While specific data for...
Author: BenchChem Technical Support Team. Date: February 2026
Author's Note: As professionals in drug discovery and chemical research, our responsibility extends beyond synthesis and analysis to the complete lifecycle of a chemical, including its safe and compliant disposal. This guide is structured to provide a robust, scientifically-grounded framework for managing waste generated from 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine. The procedures outlined here are built on the foundational principle of treating all chemical waste, particularly novel or less-characterized compounds, with the utmost caution. By understanding the why behind each step, we can cultivate a culture of safety and environmental stewardship in the laboratory.
Part 1: Hazard Profile & Risk Assessment
5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine belongs to two chemical classes of significant toxicological concern: aromatic amines and biphenyl derivatives. While specific data for this exact molecule is limited, established knowledge of these classes dictates a cautious approach. Aromatic amines are recognized for their potential toxicity, with many compounds in this family classified as irritants, harmful upon ingestion, inhalation, or skin contact, and potential carcinogens.[1][2][3] Biphenyl compounds can pose significant environmental hazards, particularly to aquatic ecosystems.[4][5][6]
Therefore, 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine must be handled as hazardous waste. The risk assessment necessitates stringent protocols to prevent personnel exposure and environmental release.
Part 2: Personnel Protection & Engineering Controls
Before handling any waste containing 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, the following controls must be in place to minimize exposure.
Engineering Controls : All handling and preparation of waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[9] Ensure the fume hood has adequate airflow. An emergency shower and eyewash station must be readily accessible.[10]
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[11]
Eye Protection : Chemical safety goggles and a full-face shield are required.[10]
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[12] Contaminated gloves must be disposed of as hazardous waste.
Body Protection : A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron and rubber boots should be added.[13]
Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
Part 3: Step-by-Step Disposal Protocol
The disposal process is a multi-stage workflow designed to ensure safety and compliance from the point of generation to final removal by waste management professionals.
Phase 1: Immediate Handling & Segregation (At the Point of Use)
Prevent Mixing : Do not mix waste containing 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine with other waste streams.[14] Mixing can cause hazardous reactions and complicates disposal.[11] Keep it separate from acids, strong oxidizers, and other incompatible materials.[13]
Segregate Waste Types :
Solid Waste : Collect unused or expired pure compounds, contaminated spatulas, weigh boats, and contaminated consumables (e.g., silica gel) in a designated solid waste container.
Liquid Waste : Collect reaction mixtures, mother liquors, and solvent rinses in a separate liquid waste container. Do not mix with aqueous waste streams unless the process specifically calls for it.
Contaminated Sharps : Any needles or sharp implements must be placed in a designated sharps container.
Empty Containers : The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[15] The rinsate must be collected and treated as hazardous liquid waste.[15] Only after this decontamination can the container be prepared for disposal or recycling.
Phase 2: Waste Containerization & Labeling
Select Appropriate Containers : Use containers that are in good condition, compatible with the chemical waste, and have a securely sealing cap.[14] For liquids, use a container designed for liquid waste.[14]
Maintain Closed Containers : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[14][15] This prevents the release of fumes and reduces the risk of spills.
Labeling : Proper labeling is a critical regulatory requirement. Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:
Designated Storage Area : Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
Secondary Containment : Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[15] Use separate bins to segregate incompatible waste types (e.g., acids from amines).[15]
Location : The storage area should be away from direct sunlight, heat sources, and high-traffic areas.[11] Do not store hazardous waste on the floor.[15]
Phase 4: Final Disposal Coordination
Contact EHS : Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[14]
Documentation : Complete any required waste pickup request forms, ensuring all information is accurate.[14]
Professional Disposal : The final disposal method will be determined by EHS and carried out by a licensed waste disposal company. For this class of compound, high-temperature incineration in a permitted hazardous waste incinerator is the most likely and appropriate method.[5][10] Never dispose of this chemical down the drain or in regular trash.[5][11]
Part 4: Spill & Emergency Procedures
Evacuate : In case of a significant spill, evacuate personnel from the immediate area.
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
Contain : Prevent the spill from spreading or entering drains.[16][17] Use an inert absorbent material like sand, diatomite, or universal binders to soak up liquid spills.[5][16] For solid spills, carefully sweep up the material, avoiding dust formation.[6]
Collect : Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container for disposal.[12]
Decontaminate : Clean the spill area thoroughly.
Seek Medical Attention :
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][16]
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[6][16]
Inhalation : Move the affected person to fresh air.[7][16]
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[18]
In all cases of exposure, seek immediate medical attention.[19]
Part 5: Workflow Visualization
The following diagram outlines the complete and compliant disposal workflow for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine.
Caption: Disposal workflow for 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine.
References
CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
Tri-iso. MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308.
International Programme on Chemical Safety (IPCS). (1999). Biphenyl (CICADS). INCHEM.
Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
Shanghai Haohong Scientific Co., Ltd. (2024). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
Carl ROTH. Safety Data Sheet: Biphenyl.
Radco Industries. (2016). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET.
TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine.
Fisher Scientific. (2009). SAFETY DATA SHEET: Biphenyl.
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 5-Methoxy-2'-methyl-[1,1'-biphe...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, requires a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Core Principles of Chemical Safety
Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when handling research chemicals of unknown toxicity:
Hazard Assessment: A thorough evaluation of the potential risks associated with the chemical and the experimental procedures is the first and most critical step.[4]
Engineering Controls: Whenever possible, engineering controls such as fume hoods and ventilated enclosures should be the primary means of exposure control.
Administrative Controls: These are procedural controls that include safety protocols, training, and clear signage to minimize risk.
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[5]
Recommended Personal Protective Equipment (PPE) Ensemble
The following PPE is recommended as a minimum standard when handling 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine in a laboratory setting.
Hand Protection: The Critical Barrier
Given that many aromatic amines are readily absorbed through the skin, selecting the appropriate gloves is of utmost importance.[1] Disposable nitrile gloves are a common choice in laboratories and provide a good barrier for incidental contact.[6] However, for prolonged handling or when working with solutions, a more robust glove selection is necessary.
Key Considerations for Glove Selection:
Material Compatibility: The choice of glove material must be compatible with the solvents being used.
Breakthrough Time: This is the time it takes for the chemical to permeate the glove material.
Dexterity: The glove should allow for sufficient dexterity to perform manipulations safely.
Recommended Glove Strategy:
For handling 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, a double-gloving strategy is recommended. This involves wearing two pairs of nitrile gloves or a combination of a thicker, more resistant outer glove over a standard nitrile inner glove.
Glove Type
Typical Use Case
Advantages
Limitations
Nitrile Gloves
Incidental contact, handling solids
Good general chemical resistance, comfortable
Can have short breakthrough times with certain solvents
Neoprene Gloves
Handling solutions, extended use
Excellent resistance to a broad range of chemicals
Less dexterity than nitrile
Butyl Rubber Gloves
Handling highly toxic or corrosive materials
High resistance to permeation by many chemicals
Can be cumbersome, reduced dexterity
Always consult the glove manufacturer's compatibility chart for the specific solvents you are using.
Eye and Face Protection: Shielding from Splashes and Aerosols
Chemical splash goggles are mandatory when handling 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine in any form.[6] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6] Standard safety glasses do not provide adequate protection from chemical splashes.
Body Protection: Guarding Against Contamination
A clean, flame-resistant laboratory coat is the minimum requirement for body protection.[5] It should be fully buttoned with the sleeves rolled down. For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Precautionary Measure
While working in a properly functioning chemical fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations, such as when weighing out powders outside of a ventilated enclosure or during a spill clean-up. A NIOSH-approved respirator with an organic vapor cartridge is recommended in these instances.[7][8][9][10][11]
Operational Plan: From Preparation to Disposal
A comprehensive safety plan extends beyond just wearing the correct PPE. It encompasses the entire workflow, from the moment the chemical is handled to its final disposal.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine.
Disposal Plan: A Responsible Conclusion
All waste containing 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, including contaminated PPE, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
Segregation: Keep all waste streams containing the compound separate from other laboratory waste.[12]
Labeling: Clearly label all waste containers with the full chemical name and appropriate hazard warnings.
Containment: Use sealed, chemically compatible containers for all waste.
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste management company.[12][13]
In Case of Emergency: Preparedness is Key
Despite all precautions, accidents can happen. A clear and practiced emergency plan is essential.
Emergency Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill
Evacuate the immediate area. If the spill is small and you are trained to do so, use an appropriate spill kit to contain and clean up the spill while wearing full PPE. For large spills, evacuate the laboratory and contact your institution's emergency response team.
By adhering to these comprehensive guidelines, you can confidently and safely work with 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine, fostering a culture of safety and scientific excellence within your laboratory.
References
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. [Link]
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. [Link]
Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. [Link]
Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. [Link]
NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. [Link]
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. [Link]
SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. [Link]